3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one 3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 731827-19-3
VCID: VC8472347
InChI: InChI=1S/C15H16N2OS3/c1-9(2)5-6-17-14(18)12-10(11-4-3-7-20-11)8-21-13(12)16-15(17)19/h3-4,7-9H,5-6H2,1-2H3,(H,16,19)
SMILES: CC(C)CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3
Molecular Formula: C15H16N2OS3
Molecular Weight: 336.5 g/mol

3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

CAS No.: 731827-19-3

Cat. No.: VC8472347

Molecular Formula: C15H16N2OS3

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one - 731827-19-3

Specification

CAS No. 731827-19-3
Molecular Formula C15H16N2OS3
Molecular Weight 336.5 g/mol
IUPAC Name 3-(3-methylbutyl)-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C15H16N2OS3/c1-9(2)5-6-17-14(18)12-10(11-4-3-7-20-11)8-21-13(12)16-15(17)19/h3-4,7-9H,5-6H2,1-2H3,(H,16,19)
Standard InChI Key JWSABAQZQJSWGW-UHFFFAOYSA-N
SMILES CC(C)CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3
Canonical SMILES CC(C)CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3

Introduction

The compound 3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS Number: 731827-19-3) is a heterocyclic organic molecule with potential applications in medicinal chemistry and material science. Its structure incorporates a thieno[2,3-d]pyrimidinone core functionalized with a thiophene ring, a sulfanyl group, and a 3-methylbutyl side chain. This compound belongs to the class of thienopyrimidines, known for their versatile biological activities.

Synthesis and Characterization

The synthesis of 3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the Thienopyrimidinone Core:

    • Cyclization reactions involving thiophene derivatives and urea or thiourea under acidic or basic conditions.

  • Functionalization:

    • Introduction of the sulfanyl group via substitution reactions.

    • Attachment of the 3-methylbutyl side chain through alkylation.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like sulfanyl (-SH) and heteroaromatic rings.

Biological Activities

Thienopyrimidine derivatives are widely studied for their pharmacological properties. Although specific data on 3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is limited, structurally related compounds exhibit:

  • Anti-inflammatory Activity:

    • Potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammation pathways.

  • Antimicrobial Properties:

    • Activity against bacterial and fungal strains due to the presence of sulfur-containing groups.

  • Anticancer Potential:

    • Interaction with DNA or enzymes critical for cell proliferation.

These activities make it a promising candidate for drug discovery programs.

Applications

The compound serves as a versatile scaffold in medicinal chemistry due to its heterocyclic framework and modifiable functional groups. Potential applications include:

  • Drug Development:

    • As a lead compound for anti-inflammatory or antimicrobial agents.

  • Material Science:

    • Use in organic semiconductors due to its aromaticity and electronic properties.

Research Findings

Study AspectDetails
Structural ElucidationConfirmed by NMR, IR, and MS techniques
Biological ScreeningIn silico docking studies suggest activity against inflammatory targets .
Synthetic ApproachesMulti-step protocols using thiophene derivatives as precursors .

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